
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of a Schiff base with thioglycolic acid (TGA) in the presence of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or amines .
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form covalent bonds with target proteins, leading to the modulation of enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Thiazolidinone: Similar to thiazolidine but with a carbonyl group at the second position.
Uniqueness
Thiazolidine, 3-(3-(6-methoxy-4-methyl-2-quinolinyloxy)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the quinolinyloxy group enhances its pharmacological properties, making it a valuable compound for drug development .
Propiedades
Número CAS |
41288-18-0 |
|---|---|
Fórmula molecular |
C17H22N2O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[3-(6-methoxy-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine |
InChI |
InChI=1S/C17H22N2O2S/c1-13-10-17(21-8-3-6-19-7-9-22-12-19)18-16-5-4-14(20-2)11-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Clave InChI |
HSCDRQYKRDWPKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCN3CCSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



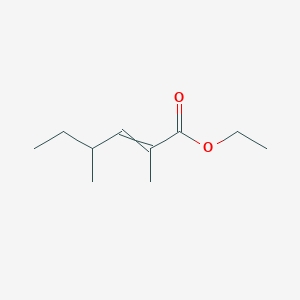

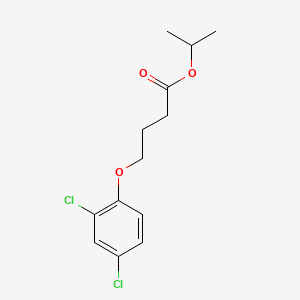
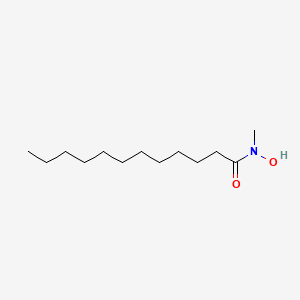
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
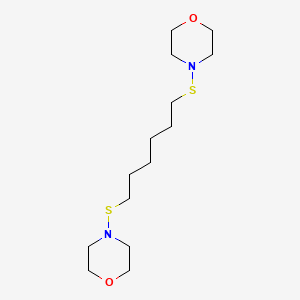

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
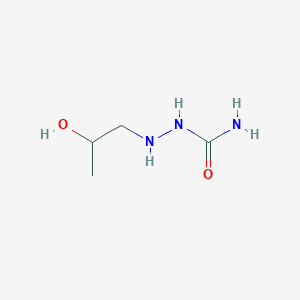
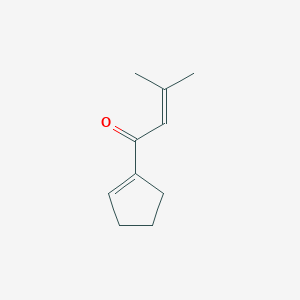
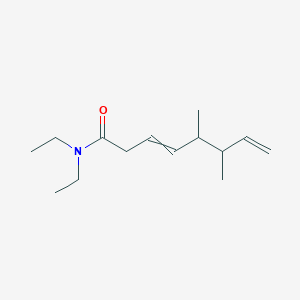
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

